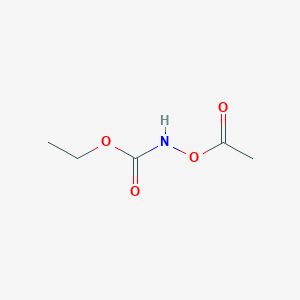

Ethyl acetoxycarbamate

Description

Structure

3D Structure

Properties

CAS No. |

2139-89-1 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(ethoxycarbonylamino) acetate |

InChI |

InChI=1S/C5H9NO4/c1-3-9-5(8)6-10-4(2)7/h3H2,1-2H3,(H,6,8) |

InChI Key |

PWDCNDKCDGSDGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Acetoxycarbamate and Its Analogs

Direct Synthesis Strategies for Ethyl Acetoxycarbamate

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of N-hydroxycarbamate precursors or the exploration of novel carbonylic routes.

Pathways Involving N-Hydroxycarbamate Precursors

The most common and well-established method for the synthesis of this compound involves the acylation of its corresponding N-hydroxy precursor, ethyl N-hydroxycarbamate. This transformation is typically achieved through the use of standard acetylating agents.

A general and effective method involves the reaction of ethyl N-hydroxycarbamate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270), which acts as a catalyst and an acid scavenger. nih.govsciencemadness.org The use of pyridine as a solvent and catalyst facilitates the reaction by activating the acetylating agent and neutralizing the acidic byproduct. nih.gov

Table 1: Representative Acylation of Ethyl N-Hydroxycarbamate

| Entry | Acetylating Agent | Base/Solvent | Reaction Conditions | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | 0 °C to room temperature | High |

| 2 | Acetyl Chloride | Pyridine | 0 °C to room temperature | High |

The general procedure for this acylation involves dissolving ethyl N-hydroxycarbamate in pyridine, followed by the dropwise addition of the acetylating agent at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The workup typically involves quenching the reaction with a protic solvent like methanol, followed by extraction and purification using column chromatography to afford the desired this compound. nih.gov

Exploration of Novel Carbonylic Routes

While the acylation of N-hydroxycarbamates remains a primary route, research into novel carbonylic pathways for the direct synthesis of this compound is an area of ongoing interest. These routes could potentially offer alternative starting materials and reaction conditions. One conceptual approach involves the reaction of ethyl chloroformate with N-hydroxyacetamide. This method, while less documented specifically for this compound, represents a plausible carbonylic route.

Synthesis of Structurally Related N-Acetoxycarbamate Derivatives

The core structure of this compound can be readily modified to generate a library of structurally related N-acetoxycarbamate derivatives. These modifications can be targeted at either the ethyl moiety or the acyl group, allowing for systematic exploration of structure-activity relationships in various applications.

Strategies for Modifying the Ethyl Moiety

The ethyl group of this compound can be replaced with other alkyl or aryl groups to generate a diverse range of N-acetoxycarbamates. This is typically achieved by starting with the appropriately substituted N-hydroxycarbamate precursor. The synthesis of these precursors often involves the reaction of hydroxylamine (B1172632) with the corresponding alkyl or aryl chloroformate.

For instance, to synthesize an N-acetoxycarbamate with a different alkyl chain, one would start with the corresponding alcohol, convert it to the chloroformate, and then react it with hydroxylamine to form the N-hydroxycarbamate. Subsequent acetylation, as described in section 2.1.1, would yield the desired N-acetoxycarbamate derivative. This modular approach allows for the introduction of a wide variety of alkyl groups. mdpi.com

Table 2: Synthesis of N-Acetoxycarbamate Analogs with Varying Alkyl Groups

| Entry | Starting Alcohol | Corresponding Chloroformate | Resulting N-Acetoxycarbamate |

| 1 | Methanol | Methyl Chloroformate | Methyl N-acetoxycarbamate |

| 2 | Isopropanol | Isopropyl Chloroformate | Isopropyl N-acetoxycarbamate |

| 3 | Benzyl Alcohol | Benzyl Chloroformate | Benzyl N-acetoxycarbamate |

Approaches to Diversify the Acyl Group

Diversification of the acyl group in N-acetoxycarbamates provides another avenue for creating structural analogs. This can be accomplished by using different acylating agents in the acylation of ethyl N-hydroxycarbamate. Instead of acetic anhydride or acetyl chloride, other acid anhydrides or acyl chlorides can be employed to introduce a variety of acyl moieties.

For example, the use of propionic anhydride or benzoyl chloride would lead to the formation of ethyl N-(propionyloxy)carbamate and ethyl N-(benzoyloxy)carbamate, respectively. The reaction conditions for these acylations are generally similar to those used for acetylation. organic-chemistry.org

Table 3: Synthesis of N-Acyloxycarbamates with Diverse Acyl Groups

| Entry | Acylating Agent | Resulting N-Acyloxycarbamate |

| 1 | Propionic Anhydride | Ethyl N-(propionyloxy)carbamate |

| 2 | Butyric Anhydride | Ethyl N-(butyryloxy)carbamate |

| 3 | Benzoyl Chloride | Ethyl N-(benzoyloxy)carbamate |

Convergent and Divergent Synthetic Approaches to Functionalized Carbamates

The principles of convergent and divergent synthesis can be strategically applied to the creation of libraries of functionalized carbamates, including those related to this compound.

A divergent synthesis strategy would commence with a common precursor, such as ethyl N-hydroxycarbamate, which is then reacted with a variety of acylating agents to produce a diverse set of N-acyloxycarbamates. This approach is highly efficient for rapidly generating a library of compounds with a fixed carbamate (B1207046) core and variable acyl groups. researchgate.netnih.govnih.gov

Conversely, a convergent synthesis approach involves the separate synthesis of different fragments of the target molecules, which are then combined in the final steps. For instance, various N-hydroxycarbamates with different alkyl groups could be synthesized in parallel. These could then be reacted with a specific acylating agent to produce a series of N-acyloxycarbamates with a constant acyl group but varying alkyl substituents. This strategy is particularly useful when the individual fragments are complex. researchgate.net

These synthetic strategies provide a powerful toolbox for the medicinal chemist to systematically explore the chemical space around the this compound scaffold, facilitating the development of new compounds with tailored properties.

Methodological Advancements in Carbamoylations for Acetoxycarbamate Formation

The core challenge in the synthesis of this compound lies in the selective formation of the N-O-acyl bond. Traditional methods often involve multiple steps and can suffer from side reactions. However, recent advancements have focused on developing more direct and efficient carbamoylation strategies. These modern approaches often revolve around the generation of reactive carbamoylating agents or the activation of suitable precursors under mild conditions.

A key precursor for the synthesis of this compound is ethyl N-hydroxycarbamate. The synthesis of N-hydroxycarbamates can be achieved through the reaction of hydroxylamine with alkyl chloroformates in an alkaline medium. This reaction can successively lead to N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines. rsc.org For instance, the reaction of hydroxylamine hydrochloride with ethyl chloroformate can yield ethyl N-hydroxycarbamate. rsc.org

Once the N-hydroxycarbamate precursor is obtained, the subsequent and crucial step is the O-acetylation. Research into the acylation of related compounds, such as hydroxamic acids, provides valuable insights. Condition-dependent transformations of hydroxamic acids with reagents like thioacetic acid have been shown to yield O-acylated products. nih.gov Specifically, the use of triethylamine (B128534) (NEt3) as a base in an aqueous solvent has been found to favor O-acylation. nih.gov This suggests a plausible pathway for the synthesis of this compound would involve the O-acetylation of ethyl N-hydroxycarbamate under similar basic conditions.

Recent developments in carbamate synthesis have also explored green and efficient methodologies. One such approach involves a Hofmann rearrangement of aromatic amides using oxone, KCl, and NaOH in a one-pot process to generate isocyanate intermediates, which are then trapped with alcohols to form carbamates. nih.gov While this method is primarily for N-aryl carbamates, the underlying principle of generating a reactive isocyanate intermediate could potentially be adapted for the synthesis of more complex carbamate structures.

Furthermore, the use of carbamoylimidazolium salts has emerged as an effective strategy for carbamoylation. These salts, prepared from carbamoyl-imidazoles, act as efficient N,N-disubstituted carbamoylating reagents, reacting with a variety of nucleophiles. organic-chemistry.org This methodology offers a high-yield route to carbamates and could be explored for the construction of the acetoxycarbamate framework.

The table below summarizes some of the key methodological advancements relevant to the formation of acetoxycarbamates.

| Methodology | Precursors | Reagents/Conditions | Key Advantages | Relevant Findings |

| O-Acylation of N-Hydroxycarbamates | Ethyl N-hydroxycarbamate | Acetic anhydride, NEt3, H2O (postulated) | Direct formation of the N-O-acyl bond. | Based on analogy with condition-controlled O-acylation of hydroxamic acids with thioacetic acid. nih.gov |

| Hofmann Rearrangement | Aromatic amides, Alcohol | Oxone, KCl, NaOH | Green, one-pot synthesis. | Primarily for N-aryl carbamates, but demonstrates efficient isocyanate generation. nih.gov |

| Carbamoylimidazolium Salts | Alcohols, Carbonyl-di-imidazole (CDI), Amines | CDI, then conversion to imidazolium (B1220033) salt | High yields, reactive carbamoylating agent. | Efficient for general carbamate synthesis. organic-chemistry.orgrsc.org |

Detailed research findings have highlighted the importance of reaction conditions in directing the outcome of these synthetic transformations. For example, in the context of hydroxamic acids, the choice of base and solvent was found to be critical in switching between N-O bond cleavage and O-acylation. nih.gov This level of control is paramount for the successful synthesis of a specific target like this compound.

While a definitive, single-step synthesis for this compound from simple starting materials is not yet widely established in the literature, the combination of synthesizing an N-hydroxycarbamate intermediate followed by a controlled O-acetylation appears to be the most promising and rationally designed approach based on current synthetic methodologies. Future research will likely focus on refining these multi-step processes into more streamlined, one-pot procedures and exploring novel catalytic systems to enhance efficiency and selectivity.

Reactivity and Mechanistic Investigations of Ethyl Acetoxycarbamate

Electrophilic Reactivity Profiles

The electrophilic character of ethyl acetoxycarbamate underpins its reactivity towards various nucleophiles. This section delves into its acylation capabilities, particularly with biologically relevant molecules, and the subsequent chemistry of the resulting products.

Acylation Reactions with Biomolecules

The reactivity of this compound extends to the acylation of biomolecules, a process of significant interest in chemical biology and medicinal chemistry.

While direct studies on the reaction of this compound with cytosine are not extensively documented in publicly available literature, the general reactivity profile of similar acylating agents suggests a propensity for reaction with the exocyclic primary amino group of nucleobases. In the case of cytosine, this would lead to the formation of N(4)-acetylcytosine. nih.govhoffmanlab.org This reaction is significant as the modification of nucleobases can impact their hydrogen bonding patterns and, consequently, the structure and function of nucleic acids. cymitquimica.com

The interaction of this compound with other DNA and RNA constituents, such as 2'-deoxyuridine (B118206) and 2'(5')-deoxyuridylic acid, is an area that warrants further investigation. While specific data on this compound is scarce, studies with related compounds like 5-ethyl-2'-deoxyuridine have highlighted the importance of modifications at the nucleoside level and their potential biological implications. nih.govnih.gov The electrophilic nature of this compound suggests potential for reaction with available nucleophilic sites on these molecules, although the specific products and reaction conditions remain to be fully elucidated.

The reaction of this compound with proteins and their constituent amino acids is another critical aspect of its reactivity profile. Isocyanates, which can be generated from carbamoyl (B1232498) azides through Curtius rearrangement, are known to react with various amino acid side chains. raco.catnih.gov For instance, the reaction of isocyanates with the amino group of valine and aspartic acid, as well as the sulfhydryl group of cysteine and the hydroxyl groups of tyrosine and serine, has been documented. nih.gov Given the potential for this compound to generate reactive intermediates, its interaction with proteins could lead to a range of modifications, affecting protein structure and function.

Formation and Hydrolysis of N(4)-Acylcytosines

The formation of N(4)-acylcytosines, such as N(4)-acetylcytosine, is a key consequence of the acylation of cytosine. nih.govhoffmanlab.org N(4)-Acetylcytosine is a pyrimidone derivative where the exocyclic amino group of cytosine is acetylated. nih.gov This modification alters the hydrogen bonding capabilities of the cytosine base. cymitquimica.com

The stability of these N(4)-acylcytosine adducts is crucial, and their hydrolysis can regenerate the original cytosine base. Studies on the hydrolysis of similar adducts formed from the reaction of isocyanates with amino acids have shown that the stability is dependent on the specific adduct and the hydrolysis conditions (acidic or basic). nih.gov The enzymatic hydrolysis of N-acetylated amino acids, such as N-acetyl-L-cysteine, by acylases has also been reported, suggesting that biological systems may have mechanisms to reverse such modifications. nih.gov

Nitrene Transfer Chemistry and Carbon-Heteroatom Bond Formation

Recent research has highlighted the role of acetoxycarbamates as convenient amino sources in transition-metal-catalyzed C-H amidation reactions. researchgate.net This reactivity suggests the involvement of a nitrene or nitrenoid intermediate. Carbamoyl azides are known precursors for nitrene insertion reactions. researchgate.net The generation of these highly reactive species in situ allows for the formation of new carbon-nitrogen bonds, a fundamental transformation in organic synthesis. While direct evidence for this compound as a nitrene precursor is still emerging, its utility in amidation reactions points towards this mechanistic pathway.

Generation and Characterization of Metallonitrene Intermediates

The reactivity of this compound in transition metal-catalyzed reactions is predicated on its ability to serve as a precursor to highly reactive metallonitrene intermediates. These species are typically generated in situ through the reaction of the carbamate (B1207046) with a suitable transition metal complex. While direct spectroscopic characterization of metallonitrene intermediates derived from this compound is challenging due to their transient nature, their existence is strongly supported by mechanistic studies and the nature of the observed products.

In cobalt-catalyzed systems, the proposed mechanism for C-H amidation of arenes using O-acylcarbamates, such as this compound, involves the formation of a cobalt-nitrenoid species. researchgate.netkaist.ac.kr Computational studies on related systems suggest that a high-valent Co(V)-nitrenoid species could be involved in the catalytic cycle. researchgate.net The initial step is believed to be the coordination of the carbamate to the Co(III) catalyst, followed by oxidative addition and subsequent elimination of the acetate (B1210297) group to generate the active cobalt-nitrene intermediate.

For rhodium-catalyzed reactions, the generation of a rhodium-nitrene species is a well-established concept. nih.gov While direct studies with this compound are limited, extensive research on analogous N-acyloxycarbamates provides a clear mechanistic picture. The reaction is thought to proceed via coordination of the carbamate to the dirhodium catalyst, followed by the expulsion of the acetate leaving group to form the rhodium-nitrene. nih.gov The high reactivity of these intermediates drives the subsequent C-H insertion or aziridination reactions.

Intermolecular C-H Amination Reactions

Intermolecular C-H amination represents a powerful strategy for the direct functionalization of C-H bonds, and this compound has proven to be an effective amino source in this context, particularly with cobalt catalysts.

Cobalt: The use of cobalt catalysts for C-H amidation with acetoxycarbamates has been successfully demonstrated. researchgate.netkaist.ac.krepa.gov A notable example is the Co(III)-catalyzed direct C-H amidation of arenes, which proceeds efficiently under external oxidant-free conditions. kaist.ac.krepa.gov This system displays a broad substrate scope, including challenging substrates like 6-arylpurines, furnishing the corresponding N-carbamate products in good yields. kaist.ac.krepa.gov

Rhodium: Rhodium catalysts are highly effective for C-H amination reactions, although specific examples utilizing this compound are less common in the literature compared to other carbamate precursors. nih.govrsc.org Dirhodium catalysts, such as Rh₂(esp)₂, are particularly potent for promoting both intra- and intermolecular C-H amination. nih.gov The choice of the rhodium catalyst can significantly influence the efficiency and selectivity of the reaction. nih.gov

Ruthenium: Ruthenium catalysts are also known to mediate C-H amination reactions, often employing directing groups to control regioselectivity. acs.orgmdpi.comresearchgate.netrsc.org While direct studies involving this compound are not extensively reported, the general reactivity of ruthenium catalysts in C-H amination suggests their potential utility. acs.orgmdpi.com Mechanistic proposals often involve the formation of a Ru-imido intermediate, which is analogous to the nitrene species generated in cobalt and rhodium systems. acs.org

The mechanism of intermolecular C-H amination generally involves the activation of a C-H bond by the metallonitrene intermediate. In the context of cobalt-catalyzed C-H amidation with acetoxycarbamates, a proposed mechanistic pathway involves the initial C-H bond cleavage of the arene substrate by the Co(III) catalyst to form a cobaltacycle intermediate. This intermediate then reacts with the acetoxycarbamate, leading to the formation of a Co(V)-nitrenoid species, which subsequently undergoes reductive elimination to afford the aminated product and regenerate the Co(III) catalyst. researchgate.net

For rhodium-catalyzed systems, the mechanism of C-H amination is often described as a concerted insertion of the rhodium-nitrene into the C-H bond. nih.gov However, computational and experimental studies on related systems, such as allylic C-H amination, suggest that the C-H activation can be the rate-determining step. chemrxiv.orgnih.gov The exact pathway can be influenced by the nature of the substrate and the specific rhodium catalyst employed.

Directing groups play a crucial role in controlling the regioselectivity of C-H amination reactions by positioning the substrate relative to the catalytic center. rsc.orgresearchgate.net In cobalt-catalyzed C-H amidation, the presence of a directing group on the arene substrate is often essential for achieving high regioselectivity, typically favoring functionalization at the ortho position. nih.gov

Similarly, in rhodium-catalyzed C-H amination, the use of directing groups is a well-established strategy to achieve site-selective functionalization. rsc.orgresearchgate.net Various functional groups can act as effective directing groups, guiding the rhodium catalyst to a specific C-H bond and enabling the synthesis of complex nitrogen-containing molecules with high precision. rsc.orgresearchgate.net The development of new directing group strategies continues to expand the scope and utility of rhodium-catalyzed C-H amination. rsc.orgresearchgate.net

Intramolecular Nitrene Transfer Processes

Intramolecular nitrene transfer reactions, such as aziridination, offer a powerful method for the synthesis of strained ring systems.

While specific examples of intramolecular aziridination using this compound are not widely documented, recent studies on the rhodium-catalyzed asymmetric aziridination of allylic carbamates provide significant insights into the potential of this transformation. nih.govresearchgate.netnih.gov In these systems, a carbamate functional group within the substrate acts as an internal nitrene precursor and a directing group, enabling highly stereoselective aziridination of the adjacent double bond. nih.govresearchgate.netnih.gov The use of chiral rhodium catalysts or chiral ligands allows for the enantioselective formation of aziridines, which are valuable building blocks in organic synthesis. nih.govresearchgate.netnih.gov The principles demonstrated in these studies strongly suggest that appropriately designed substrates derived from this compound could undergo similar stereoselective intramolecular aziridination reactions. Tandem aziridination/ring-opening reactions of dienyl carbamates catalyzed by rhodium have also been reported, showcasing the versatility of these intermediates. rsc.org

Computational and Theoretical Studies on Ethyl Acetoxycarbamate

Electronic Structure and Bonding Analysis

The electronic structure of carbamates is characterized by the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group, creating a planar and rigid amide-like system. nih.govacs.orgacs.org This resonance stabilization is a key feature influencing the molecule's geometry and reactivity.

A frontier molecular orbital analysis, based on Density Functional Theory (DFT) calculations for a large set of carbamate (B1207046) derivatives, reveals that the Highest Occupied Molecular Orbital (HOMO) energies typically range from -1.23 to 1.83 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energies fall between 6.05 and 9.96 eV. mdpi.com The HOMO is often localized on the aromatic ring in aryl carbamates, with some contribution from the adjacent oxygen and nitrogen atoms, while the LUMO is generally centered on the carbamate moiety. mdpi.com For ethyl acetoxycarbamate, the HOMO would likely involve the nitrogen and oxygen lone pairs, while the LUMO would be associated with the π* orbital of the carbonyl group.

The bonding within the carbamate group exhibits partial double bond character in the C-N bond due to resonance, leading to a shorter bond length than a typical C-N single bond and a significant rotational barrier. acs.orgnd.edu The presence of the acetoxy group on the nitrogen in this compound is expected to influence the electronic distribution, potentially withdrawing electron density from the nitrogen and affecting the degree of resonance stabilization.

Table 1: Representative Frontier Orbital Energies for Carbamates

| Parameter | Energy Range (eV) |

| HOMO | -1.23 to 1.83 |

| LUMO | 6.05 to 9.96 |

| Energy Gap (ΔE) | ~8.08 (mean) |

| Data sourced from a DFT study on a large set of carbamate derivatives. mdpi.com |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT has become a powerful tool for unraveling the intricate details of chemical reactions, including those involving carbamates. rsc.orgresearchgate.net These computational methods allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states.

Transition State Characterization and Energy Barriers

A crucial aspect of understanding reaction mechanisms is the characterization of transition states and the determination of their associated energy barriers. For carbamates, a key reaction is the rotation around the C-N bond, which proceeds through a transition state where the p-orbitals of the nitrogen and carbonyl carbon are orthogonal, breaking the resonance. nd.edu Computational studies have shown that the energy barrier for this rotation is influenced by substituents and the solvent environment. nd.edu For instance, electron-withdrawing groups on the nitrogen, like the acetoxy group in this compound, would be expected to lower the rotational barrier by destabilizing the partial positive charge that develops on the nitrogen in the ground state. nd.edu

Computational Modeling of Catalytic Cycles

While specific catalytic cycles involving this compound have not been computationally modeled, studies on related reactions provide valuable insights. For example, the palladium-catalyzed formation of carbamates has been investigated using DFT. mdpi.com These studies reveal the step-by-step mechanism, including the role of the catalyst in activating the reactants and facilitating bond formation. mdpi.com Such models can predict the most favorable reaction pathways and identify rate-determining steps. In a hypothetical catalytic reaction involving this compound, DFT could be employed to model the interaction of the substrate with the catalyst, the formation of key intermediates, and the final product release. A computational study on the cobalt N-confused porphyrin (NCP) catalyzed cyclopropanation reaction highlights how DFT can elucidate the role of the catalyst in influencing reaction rates and stereoselectivity through the analysis of intermediate and transition state energies. mdpi.com

Prediction of Reactivity and Selectivity Using Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics, are instrumental in predicting the reactivity and selectivity of molecules. For carbamates, these methods can be used to calculate various molecular properties that correlate with their chemical behavior.

For example, the electrostatic potential (ESP) map of a molecule can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov In this compound, the carbonyl oxygen and the oxygen of the acetoxy group would likely exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the carbonyl carbon would have a positive potential, indicating a site for nucleophilic attack.

Furthermore, ab initio calculations can be used to determine the relative energies of different products, thereby predicting the regioselectivity and stereoselectivity of a reaction. While no specific ab initio studies on the reactivity of this compound were found, the general principles are applicable.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) of a molecule and their dynamic behavior.

For carbamates, a key conformational feature is the planarity of the carbamate group itself. nih.govacs.org Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans conformers. acs.orgnih.gov The energy difference between these conformers is generally small, and both may be present in equilibrium. nih.gov The specific substituents on the nitrogen and oxygen atoms influence the preferred conformation. acs.org

A detailed conformational analysis of a Boc-carbamate monomer using a combination of spectroscopic techniques and DFT simulations revealed that the carbamate backbone consistently adopts a planar conformation. nih.govacs.org MD simulations could be used to study the flexibility of the ethyl and acetoxy groups in this compound and to understand how the molecule might interact with its environment over time.

Advanced Synthetic Applications of Ethyl Acetoxycarbamate

As a Versatile Amino Group Source in Organic Synthesis

The primary utility of ethyl acetoxycarbamate in synthetic chemistry lies in its capacity to act as a versatile source of an amino group or its protected equivalents. The N-O bond of the N-acetoxycarbamate functionality can be cleaved under specific catalytic conditions, typically involving transition metals, to generate a highly reactive nitrene intermediate. This transient species is the key to the aminating power of the reagent, readily participating in a variety of bond-forming reactions.

Introduction of N-Protected Amino Functionalities (Boc, Cbz, Fmoc)

In multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex amines, protecting groups are essential to mask the reactivity of the amine functionality. masterorganicchemistry.com Carbamates are among the most common and effective protecting groups for amines. masterorganicchemistry.com The three most widely used carbamate (B1207046) protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com

Regioselective Amidation of Unactivated C-H Bonds

One of the most powerful applications of this compound and related N-acetoxycarbamates is in the direct amidation of unactivated C-H bonds. nih.govmdpi.com This type of reaction represents a significant advance in synthetic efficiency, as it allows for the formation of C-N bonds by converting a typically unreactive C-H bond into a functional group without pre-functionalization of the substrate. mdpi.com These reactions are typically catalyzed by transition metals, such as rhodium or palladium, which facilitate the generation of the reactive nitrene species and guide it to a specific C-H bond.

The regioselectivity of the amidation—the ability to target a specific C-H bond among many—is a crucial aspect of this methodology. nih.gov In many cases, the selectivity is directed by existing functional groups within the substrate molecule, which coordinate to the metal catalyst and deliver the aminating reagent to a nearby C-H bond. This directed approach allows for predictable and controlled functionalization of complex molecules. The development of these methods provides a powerful tool for creating β,γ-unsaturated amides from simple alkenes, demonstrating the utility of this transformation in building valuable molecular scaffolds. nih.gov

Below is a table summarizing representative findings in the field of metal-catalyzed C-H amidation, illustrating the conditions and outcomes of these advanced transformations.

| Catalyst System | Substrate Type | Reagent | Conditions | Outcome |

| Rhodium(II) acetate (B1210297) | Alkanes, Arenes | This compound | Heating in solvent (e.g., dichloromethane) | Direct amidation of C(sp³)-H and C(sp²)-H bonds |

| Palladium(II) acetate | Aromatic heterocycles | N-Acetoxycarbamates | With directing group | Site-specific amidation at the C-H bond ortho to the directing group |

| Iridium complex | Ferrocenes | Dioxazolones | Mild (0 °C) | Enantioselective C-H amidation mdpi.com |

| Iron(III) Phthalocyanine | Intramolecular systems | N-acetoxycarbamates | Aerobic conditions | High-turnover intramolecular C(sp³)-H amidation mdpi.com |

Synthetic Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. This compound and its derivatives serve as valuable building blocks in the synthesis of these important ring systems. clockss.orgresearchgate.net The reagent can provide one or more nitrogen atoms required for the heterocyclic core.

One common strategy involves the reaction of this compound with unsaturated substrates. For example, in a process known as nitrene cycloaddition, the nitrene generated from this compound can react with dienes to form dihydropyrrole derivatives or with alkynes to yield azirines, which can then be rearranged to other heterocyclic structures. Another approach involves the reaction of the reagent with bifunctional molecules, where it can participate in a condensation-cyclization cascade to build more complex heterocyclic systems like pyridones or isoquinolines. clockss.org For instance, the reaction of ethyl cyanoacetate (B8463686) with other reagents can lead to the formation of pyridone derivatives, which are key intermediates for a variety of more complex fused heterocyclic systems. clockss.org

Derivatization for Complex Molecular Architectures

The synthetic utility of this compound extends beyond its direct use as an aminating agent. It can be chemically modified, or "derivatized," to create more elaborate reagents tailored for the synthesis of complex molecular architectures. For example, the ethyl ester portion of the molecule can be exchanged for more complex alcoholic fragments, or the acetyl group can be replaced, altering the reactivity and steric profile of the reagent.

Furthermore, molecules synthesized using this compound as a key reagent can themselves become building blocks for larger structures. A classic example is the acetoacetic ester synthesis, where a β-keto ester, which can be formed from the self-condensation of ethyl acetate, is alkylated and then converted to a ketone. youtube.com This principle of building complexity step-by-step is central to organic synthesis, and the functionalities introduced by this compound provide useful handles for subsequent chemical transformations, enabling the assembly of intricate molecular frameworks.

Late-Stage Functionalization in Advanced Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and development. nih.govrsc.orgchimia.ch It involves the direct modification of complex, often biologically active, molecules at a late point in their synthesis. nih.govrsc.org This approach allows chemists to rapidly generate a library of analogues of a lead compound, which can be screened for improved properties such as potency, selectivity, or metabolic stability. nih.govresearchgate.net

The C-H amidation reactions enabled by this compound and its congeners are exceptionally well-suited for LSF. nih.gov Because these reactions can target unactivated C-H bonds, they offer the potential to introduce an amino or protected amino group into a complex molecule without the need for a complete de novo synthesis. nih.gov This is particularly valuable in medicinal chemistry, where even a small modification, like the introduction of a methyl or amino group, can have a profound impact on the biological activity of a drug candidate. nih.gov The ability to perform these modifications on complex structures highlights the significant practical impact of this class of reagents. nih.govresearchgate.net

Occurrence and Identification of Ethyl Acetoxycarbamate in Natural Systems

Detection and Quantification in Plant Metabolite Profiles (e.g., Mangifera indica L. Cultivars)

Ethyl acetoxycarbamate has been identified as a component of the metabolite profile of certain plant species, including prominent Indian mango (Mangifera indica L.) cultivars. nih.gov A non-targeted metabolite profiling study revealed the presence of this compound in considerable amounts in several mango varieties. The detection of this compound was part of a broader analysis aimed at characterizing the chemical composition of these fruits, which are rich sources of vitamins, phenolic compounds, and other bioactive substances. nih.govresearchgate.net

During the ripening process, mangoes undergo significant physicochemical changes, leading to the formation of a diverse array of compounds, including esters, which contribute to their distinct aroma and flavor. nih.govscielo.br Research utilizing different extraction methods has shown that the abundance of specific metabolites can vary significantly among cultivars. For instance, in an analysis of 16 mango cultivars, ethanol extraction proved effective for isolating polar metabolites like esters. nih.gov The study noted the presence of this compound in the cultivars Langra, Baneshan, Neeleshan, Jamadar, Ratna, and Totapuri. nih.gov

| Mangifera indica L. Cultivar | Detection Status | Reference |

|---|---|---|

| Langra | Detected in considerable amount | nih.gov |

| Baneshan | Detected in considerable amount | nih.gov |

| Neeleshan | Detected in considerable amount | nih.gov |

| Jamadar | Detected in considerable amount | nih.gov |

| Ratna | Detected in considerable amount | nih.gov |

| Totapuri | Detected in considerable amount | nih.gov |

Analytical Methodologies for Identification in Complex Biological Matrices

The identification of specific compounds like this compound within complex biological matrices, such as plant extracts or animal tissues, requires sophisticated analytical techniques. nih.gov These methods are designed to separate, detect, and quantify target analytes with high sensitivity and selectivity, while minimizing interference from other components in the matrix. nih.govmdpi.com

Commonly employed methodologies involve a combination of chromatography and mass spectrometry. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. nih.govnih.gov The process typically begins with sample preparation, which is a critical step to extract the analytes and remove interfering substances like proteins and lipids. mdpi.com Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are frequently used. nih.govmdpi.com

For carbamate (B1207046) compounds, GC-MS is a widely used analytical method. nih.govresearchgate.net In a typical GC-MS analysis, the extracted sample is injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound.

| Technique | Principle | Application in Biological Matrices |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Widely used for the analysis of carbamates and other small molecules in food, environmental, and biological samples. nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase followed by highly selective and sensitive mass analysis. | Effective for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. | Commonly used for cleanup and concentration of analytes from complex matrices like plasma or plant extracts. nih.gov |

Proposed Biogenesis and Metabolic Pathways (e.g., as a metabolite of ethyl carbamate)

This compound is considered a metabolite of ethyl carbamate (also known as urethane). nih.govnih.gov Ethyl carbamate is a compound that can form naturally in fermented foods and beverages, such as bread, wine, and spirits, through the reaction of ethanol with nitrogen-containing compounds like urea or citrulline. fda.gov

The biotransformation of ethyl carbamate in biological systems is a complex process involving several enzymatic pathways. nih.govnih.gov It is proposed that ethyl carbamate is metabolized, at least in part, by esterases. nih.gov This metabolic activation is a critical step in its biological activity. Studies have shown that the metabolism of ethyl carbamate can be inhibited by various compounds, including ethanol and esterase inhibitors like paraoxon and carbaryl. nih.gov

One of the key metabolic pathways involves the oxidation of ethyl carbamate to more reactive intermediates. nih.gov While vinyl carbamate is considered a major proximate carcinogenic metabolite, other metabolic routes exist. nih.gov The formation of this compound likely occurs through a pathway involving the hydroxylation of the ethyl group, followed by acetylation. This process represents one of the multiple metabolic transformations that ethyl carbamate can undergo within a biological system, leading to various derivatives before eventual elimination. nih.gov

Compound Index

| Compound Name |

|---|

| Carbaryl |

| Citrulline |

| Ethanol |

| This compound |

| Ethyl carbamate |

| Paraoxon |

| Urea |

| Vinyl carbamate |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and transformation of carbamates are often reliant on efficient catalytic processes. Future research is geared towards the development of novel catalytic systems that offer superior reactivity and selectivity for reactions involving ethyl acetoxycarbamate. The focus is on moving from traditional soluble molecular catalysts to more robust and recyclable heterogeneous systems.

Key areas of development include:

Heterogeneous Catalysts: There is a growing interest in creating solid-supported catalysts where catalytically active materials are deposited on a solid support. google.com This approach aims to convert soluble catalysts, such as transition metal complexes, into insoluble, solid-phase formulations. google.com These solid catalysts can be more easily separated from reaction mixtures, leading to simpler purification processes and the potential for catalyst recycling, which is crucial for industrial applications.

Molecularly Modified Catalysts: Research is exploring the molecular modification of soluble catalysts to render them insoluble while retaining their well-defined active sites. google.com This technique allows for the creation of solid catalysts with isotropic molecular entities that would typically only exist in a solution state, potentially leading to highly selective transformations. google.com

Application in Diverse Transformations: These advanced catalytic systems are being designed to promote a wide array of chemical reactions. Such transformations include hydrogenation, hydroformylation, carbonylation, amination, and various coupling reactions like Suzuki and Heck couplings. google.com Applying these to this compound could unlock new synthetic pathways.

| Catalyst Development Area | Key Features | Potential Impact on this compound |

| Heterogeneous Catalysis | Solid-supported catalysts, ease of separation, recyclability. google.com | Greener, more cost-effective synthesis and modification. |

| Insoluble Molecular Catalysts | Conversion of soluble complexes to insoluble forms, well-defined active sites. google.com | Enhanced selectivity in chemical transformations. |

| Multi-Reaction Platforms | Catalysts designed for a broad range of reactions (e.g., carbonylation, amination). google.com | Expansion of the synthetic utility and applications. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of certain chemical intermediates can be hazardous or inefficient in traditional batch reactors. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in safety, control, and scalability. This approach is particularly promising for compounds that may be unstable or involved in highly exothermic reactions.

The application of flow chemistry to the synthesis and use of carbamate-related compounds is an active area of research. For instance, ethyl diazoacetate, a highly versatile yet potentially explosive compound, has been successfully synthesized using continuous-flow microreactors. nih.gov This method allows for its safe, on-demand generation in a biphasic system, overcoming the limitations of large-scale batch handling. nih.gov

Future research on this compound will likely focus on:

Developing Continuous-Flow Synthesis: Adapting the synthesis of this compound to a flow-based platform. This would involve optimizing reaction parameters such as temperature, pressure, and residence time within micro- or meso-scale reactors to maximize yield and purity.

Automated Scale-Up: Integrating automated systems for precise control over reaction conditions and for scaling up production. As demonstrated in the synthesis of other small molecules, flow reactors can be configured with pump and reactor modules for controlled, scaled-up synthesis. unimi.it

Improved Safety and Efficiency: Leveraging the inherent safety of flow reactors, which feature small internal volumes and superior heat transfer, to handle potentially energetic intermediates or reactions. This approach has been shown to improve reaction efficiency and yield in processes like the synthesis of ethyl chrysanthemate from ethyl diazoacetate. mdpi.com

Exploration of New Chemical Transformations and Applications

Research continues to uncover new ways to chemically modify and utilize this compound and related structures, particularly in the field of medicinal chemistry. The carbamate (B1207046) group is a critical functional group in many bioactive molecules, and understanding its transformations is key to developing new therapeutic agents.

Studies on related ethyl carbamate compounds have shown that alterations to the carbamate moiety can significantly impact biological activity. nih.gov For example, in a series of potential anticancer agents, replacing the ethyl group with bulkier aliphatic groups or modifying the ethoxy group reduced activity, highlighting the carbamate's importance for the molecule's function. nih.gov

Future exploration in this area will likely involve:

Functional Group Interconversion: Investigating novel reactions to transform the carbamate group of this compound. This could include reductive cyclizations or hydride reductions to create new heterocyclic structures. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the resulting analogues for various biological activities. Such studies have been crucial in optimizing the potency of related anticancer compounds. nih.gov

Synthesis of Novel Bioactive Compounds: Using this compound as a building block to synthesize new molecules with potential therapeutic applications. The carbamate moiety is a known pharmacophore that can bind to biological targets like cellular tubulin. nih.gov

Advanced Computational Approaches for Reaction Design and Prediction

The integration of advanced computational methodologies is revolutionizing chemical research and drug discovery. nih.gov These tools can accelerate the development process, improve accuracy, and reduce costs by modeling chemical reactions and predicting molecular properties. nih.gov

For a compound like this compound, future research will increasingly rely on computational approaches for:

Predictive Modeling and Virtual Screening: Employing machine learning and artificial intelligence to predict the reactivity of this compound in various chemical transformations and to screen for potential applications. nih.gov

Mechanistic Insights through Simulation: Using molecular dynamics simulations to gain a detailed, atomic-level understanding of reaction mechanisms and intermolecular interactions involving this compound. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying QM/MM methods to obtain precise predictions of reaction energy barriers and transition states, which is crucial for designing efficient synthetic routes and novel catalysts. nih.gov

Cheminformatics and Data Mining: Utilizing cheminformatics to explore vast chemical spaces and identify patterns in large datasets, helping to guide the design of new experiments and novel molecules based on the this compound scaffold. nih.gov

| Computational Approach | Application in this compound Research |

| Machine Learning / AI | Predictive modeling of reactivity, virtual screening for new applications. nih.gov |

| Molecular Dynamics (MD) | Simulating reaction pathways and protein-ligand interactions at the atomic level. nih.gov |

| Quantum Mechanics (QM/MM) | Calculating precise binding energies and reaction mechanisms. nih.gov |

| Cheminformatics | Analyzing large datasets to find patterns and guide the design of new compounds. nih.gov |

Q & A

Q. What are the key experimental considerations for synthesizing ethyl acetoxycarbamate in a laboratory setting?

this compound synthesis typically involves carbamate-forming reactions under controlled conditions. Key steps include:

- Reagent purity : Use high-purity ethyl chloroformate and hydroxylamine derivatives to minimize side reactions .

- Temperature control : Maintain temperatures between 0–5°C during exothermic steps to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .

- Workup : Neutralize acidic byproducts via aqueous washes and isolate the product via recrystallization or column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological validation requires a multi-technique approach:

- Chromatography : HPLC with UV detection (λ = 220–260 nm) to assess purity (>98% by area normalization) .

- Spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching theoretical mass .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in enzyme-catalyzed reactions involving this compound derivatives?

Conflicting rate data (e.g., from lipase-catalyzed transesterification) often arise from substrate inhibition or solvent effects. To address this:

- Design of Experiments (DoE) : Use factorial designs (e.g., varying DHA/EPA and ethyl acetate concentrations) to identify non-linear interactions .

- Michaelis-Menten adjustments : Incorporate substrate inhibition terms (e.g., ) to fit anomalous kinetic curves .

- Solvent optimization : Replace polar solvents with ionic liquids to reduce enzyme denaturation and improve reproducibility .

Q. What thermodynamic parameters are critical for predicting this compound stability under varying storage conditions?

Stability studies should integrate:

- Henry’s Law constants : Predict volatility in aqueous systems (e.g., at 298K) .

- Proton affinity data : Assess susceptibility to acid-catalyzed hydrolysis (e.g., gas-phase basicity = 804.7 kJ/mol) .

- Accelerated degradation tests : Perform Arrhenius modeling (e.g., ) to extrapolate shelf-life at 25°C .

Q. How should researchers address discrepancies between computational and experimental data for this compound’s molecular interactions?

Discrepancies (e.g., in H-bonding strength predicted by DFT vs. observed in AIM analysis) require:

- Basis set validation : Compare B3LYP/6-31G(d) results with higher-tier methods (e.g., CCSD(T)) .

- Solvent corrections : Apply PCM or SMD models to simulations to account for dielectric effects .

- Experimental controls : Replicate spectral data (e.g., IR, Raman) under inert atmospheres to rule out oxidation artifacts .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

Q. How should researchers structure a manuscript to comply with standards for reporting chemical data?

Follow SRQR (Standards for Reporting Qualitative Research) and ACS guidelines:

- Abstract : State hypotheses, methods (e.g., "lipase-catalyzed acidolysis with Novozym® 435"), and key findings (e.g., reaction rates) .

- Methods : Detail solvent ratios, purification steps, and instrument calibration protocols .

- Supplementary data : Include raw kinetic datasets, NMR spectra, and computational input files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.